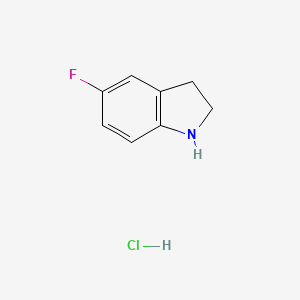

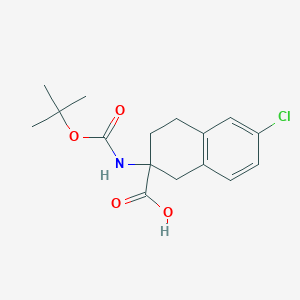

![molecular formula C9H15NO7 B1377984 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate CAS No. 1392803-05-2](/img/structure/B1377984.png)

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

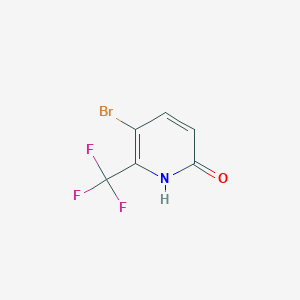

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate, also known as 6-ATO, is an organic compound with a molecular formula of C6H11NO4. It is a white crystalline solid with a melting point of 100-102 °C. 6-ATO has been studied for its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

Copolymerization : Compounds similar to 6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate have been used in copolymerization. For instance, copolymerization of 1,4,6-trioxaspiro[4.6]undecane with similar trioxaspiro compounds resulted in poly(cyclic orthoester) through single ring opening of the ether rings of the spiroorthoesters (Chikaoka, Takata, & Endo, 1991).

Polymerization Studies : Studies on polymerization with aluminum (III) acetylacetonate as a catalyst have shown that compounds like 2-methyl-1,4,6-trioxaspiro[4.6]undecane can form poly(orthoester) by selective ring-opening of the seven-membered ring (Chikaoka, Takata, & Endo, 1990).

Medicinal Chemistry and Drug Development

Antimalarial Agents : Some derivatives of trioxaspiro[4.5]decane, like 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane, have shown promising activity against multi-drug resistant Plasmodium yoelii in mice and Plasmodium cynomolgi in rhesus monkeys, highlighting their potential as antimalarial agents (Singh et al., 2006).

Synthesis of Anticancer Compounds : The synthesis of 7,9-Diaryl-1,6,8-trioxaspiro[4.5]dec-3-en-2-ones has been outlined, with these spirocycles being potently cytotoxic and providing insight into structural features required for this potency, indicating their relevance in cancer treatment research (D’Erasmo et al., 2014).

Organic Synthesis

Synthesis of Novel Structural Motifs : The stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from d-Glucose has been developed, providing novel structural motifs of spiroacetal natural products, which are central to the biological activity of many natural products like antibiotics and antitumor agents (Cuny, 2020).

Hydrolysis to δ-lactones : Research has shown that selective hydrolysis of 1,4,6-trioxaspiro[4.5]decane orthoesters to δ-lactones can be achieved using 2,3-dichloro-5,6-dicyanoquinone (DDQ) in aqueous acetone, an important reaction in organic synthesis (Vasudevan & Watt, 1994).

Propiedades

IUPAC Name |

oxalic acid;1,4,8-trioxaspiro[4.5]decan-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C2H2O4/c8-6-5-9-2-1-7(6)10-3-4-11-7;3-1(4)2(5)6/h6H,1-5,8H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAAUEAJWRKVMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C12OCCO2)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,4,8-trioxaspiro[4.5]decane oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

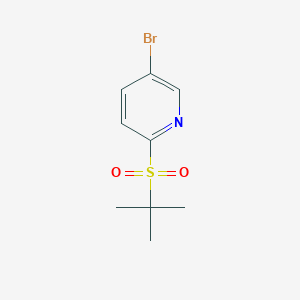

![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)

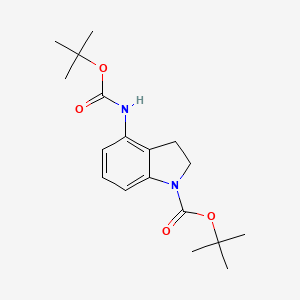

![7-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1377914.png)

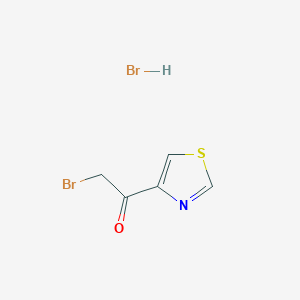

![Benzyl N-[(1S)-1-(cyclopropylcarbamoyl)ethyl]carbamate](/img/structure/B1377921.png)

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)